molecular formula C18H24N4O3S B2965258 N1-cyclopropyl-N2-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)oxalamide CAS No. 1235304-26-3

N1-cyclopropyl-N2-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)oxalamide

Cat. No. B2965258
CAS RN: 1235304-26-3
M. Wt: 376.48
InChI Key: VZYGKIKVYBWQLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-cyclopropyl-N2-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)oxalamide, also known as BMS-986177, is a small molecule inhibitor of tyrosine kinase 2 (TYK2) and Janus kinase 1 (JAK1). It has been developed as a potential treatment option for various autoimmune and inflammatory diseases, such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.

Scientific Research Applications

Synthesis and Chemical Properties

N1-(Nicotinoyl)-N2-4-(2,2,6,6-tetramethyl-4-hydroxypiperidine-1-oxyl)hydraxine and its derivatives have been synthesized, showcasing applications in the synthesis of spin-labeled compounds. These compounds are used in electron spin resonance (ESR) spectroscopy, offering insights into molecular structures and dynamics in biological systems (Lifshits et al., 1976).

Antitumor Applications

Polyamine analogs, such as N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane (CPENSpm), have shown phenotype-specific cytotoxic activity against tumors. Their mechanism involves inducing programmed cell death (PCD) via the superinduction of polyamine catabolic enzymes, highlighting the role of oxidative stress in their cytotoxicity and offering a basis for the development of new antineoplastic agents (Ha et al., 1997).

HIV Research

Compounds like N-(4-Chlorophenyl)-N′-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide (NBD-556) have been investigated for blocking interactions between HIV-1 gp120 and CD4 receptors. This research aids in understanding HIV entry into cells and developing potential therapeutic agents to inhibit the virus (Yoshimura et al., 2010).

Pharmaceutical Building Block Diversification

The electrochemical cyanation of secondary piperidines, employing catalysts like ABNO, provides a method for synthesizing pharmaceutical intermediates. This approach highlights the importance of developing novel synthesis pathways for creating diverse and complex pharmaceuticals (Lennox et al., 2018).

Corrosion Inhibition

Piperidine derivatives have been examined for their corrosion inhibition properties on metals such as iron. These studies are crucial for developing new materials that can withstand corrosive environments, which is important in industries ranging from construction to electronics (Kaya et al., 2016).

properties

IUPAC Name

N'-cyclopropyl-N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3S/c1-26-17-14(3-2-8-19-17)18(25)22-9-6-12(7-10-22)11-20-15(23)16(24)21-13-4-5-13/h2-3,8,12-13H,4-7,9-11H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZYGKIKVYBWQLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)CNC(=O)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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